molecular formula C22H19NO2S B3557096 N-(4-benzoylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(4-benzoylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No. B3557096
M. Wt: 361.5 g/mol
InChI Key: PSDQLCAOKDTDHK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of N-(4-benzoylphenyl)methacrylamide . This compound has been used in the synthesis of photoreactive poly-N-(4-benzoylphenyl)methacrylamide-based nanoparticles .


Synthesis Analysis

The synthesis of related compounds involves the amidation of the photoreactive species 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . Another related compound, N-(4-benzoylphenyl)pyrrole-2-carboxamide, was synthesized and used in lipid-lowering studies .


Molecular Structure Analysis

The molecular structure analysis of this compound might involve techniques such as infrared and ultraviolet spectroscopies, nuclear magnetic resonance (1H-NMR), and mass spectrometry .


Chemical Reactions Analysis

The compound N-(4-benzoylphenyl)methacrylamide was used to prepare nanoparticles using a dispersion polymerization technique . The nanoparticles showed UV-mediated photo-reactivity with non-functional parylene C (PC) polymer coatings .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using techniques such as transmission and scanning electron microscopies, dynamic light scattering, ζ potential, thermo-gravimetric measurements, and differential scanning calorimetry .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, a related compound, N-(4-benzoylphenyl)pyrrole-2-carboxamide, has been studied for its lipid-lowering properties .

Future Directions

The future directions for related compounds involve their use in the synthesis of nanoparticles and investigation of their photoreactivity . These nanoparticles could have potential applications in various fields due to their photoreactivity .

properties

IUPAC Name

N-(4-benzoylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c24-20(15-6-2-1-3-7-15)16-10-12-18(13-11-16)23-22(25)21-19-9-5-4-8-17(19)14-26-21/h1-3,6-7,10-14H,4-5,8-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDQLCAOKDTDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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